5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID
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Overview
Description
5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID is an organic compound characterized by its white to pale yellow solid form.
Preparation Methods
The synthesis of 5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID typically involves the reaction of fluorosulfonic acid chloride with pyridine-3-carboxylic acid in the presence of sodium hydroxide . This method ensures the formation of the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where the fluorosulfonyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Biology: It may be used in the study of biological systems where fluorosulfonyl groups play a role.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The fluorosulfonyl group can participate in various chemical reactions, leading to the modification of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID include other pyridine carboxylic acids and fluorosulfonyl derivatives. What sets this compound apart is its unique combination of the pyridine ring and the fluorosulfonyl group, which imparts distinct chemical properties and reactivity. Some similar compounds include:
- Pyridine-3-carboxylic acid
- 5-Fluorosulfonyl-2-pyridinecarboxylic acid
Properties
IUPAC Name |
5-fluorosulfonyloxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO5S/c7-14(11,12)13-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOITIGARDRWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1OS(=O)(=O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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